molecular formula C15H11Br2ClO2 B12587221 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-hydroxyphenyl)- CAS No. 649739-70-8

1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-hydroxyphenyl)-

Cat. No.: B12587221
CAS No.: 649739-70-8
M. Wt: 418.51 g/mol
InChI Key: OHMPRENORAPZFA-UHFFFAOYSA-N
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Description

1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-hydroxyphenyl)- is a complex organic compound characterized by the presence of bromine, chlorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-hydroxyphenyl)- typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by chlorination and hydroxylation steps. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure regulation, along with continuous stirring, helps in achieving consistent product quality. Purification processes such as recrystallization or chromatography are employed to isolate the final compound.

Chemical Reactions Analysis

Types of Reactions: 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-hydroxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of ketones or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like sodium hydroxide, ammonia, and various organometallic compounds are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-hydroxyphenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-hydroxyphenyl)- exerts its effects involves interactions with molecular targets such as enzymes, receptors, and cellular pathways. The presence of halogen and hydroxyl groups allows the compound to form specific interactions with biological molecules, potentially leading to inhibition or activation of certain biochemical processes.

Comparison with Similar Compounds

  • 1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)-
  • 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(3-hydroxyphenyl)-
  • 1-Propanone, 2,3-dibromo-3-(3-bromophenyl)-1-(4-hydroxyphenyl)-

Uniqueness: 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-hydroxyphenyl)- is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

649739-70-8

Molecular Formula

C15H11Br2ClO2

Molecular Weight

418.51 g/mol

IUPAC Name

2,3-dibromo-3-(3-chlorophenyl)-1-(4-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C15H11Br2ClO2/c16-13(10-2-1-3-11(18)8-10)14(17)15(20)9-4-6-12(19)7-5-9/h1-8,13-14,19H

InChI Key

OHMPRENORAPZFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(C(=O)C2=CC=C(C=C2)O)Br)Br

Origin of Product

United States

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